molecular formula C5H10O5 B1675535 L-Xylulose CAS No. 527-50-4

L-Xylulose

Cat. No.: B1675535
CAS No.: 527-50-4
M. Wt: 150.13 g/mol
InChI Key: ZAQJHHRNXZUBTE-WVZVXSGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Xylulose (C₅H₁₀O₅) is a rare ketopentose sugar and a metabolic intermediate in the uronic acid pathway . It is enzymatically derived from xylitol via xylitol 4-dehydrogenase (EC 1.1.1.14) and plays a critical role in carbohydrate metabolism, particularly in the conversion of glucuronic acid to D-xylulose-5-phosphate . Clinically, this compound is notable for its accumulation in essential pentosuria, a benign genetic disorder caused by partial deficiency of this compound reductase (DCXR) . Biotechnologically, this compound serves as a precursor for synthesizing rare sugars like L-ribose (used in antiviral drugs) and exhibits α-glucosidase inhibitory activity, making it relevant for managing hyperglycemia .

Properties

IUPAC Name

(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQJHHRNXZUBTE-WVZVXSGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315618
Record name L-threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527-50-4
Record name L-threo-2-Pentulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Xylulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-threo-2-Pentulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLULOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Bacterial Strains and Catalytic Efficiency

Gluconobacter oxydans and Acetobacter suboxydans are prominent strains for this conversion. Their xylitol dehydrogenase (XDH) enzymes exhibit high regioselectivity, oxidizing the C2 hydroxyl group of xylitol to form this compound. Co-factor regeneration systems, such as NAD+ recycling via glucose dehydrogenase, enhance catalytic efficiency. Reported yields reach 60–70% under optimized conditions, though substrate inhibition at high xylitol concentrations (>200 mM) remains a limitation.

Process Optimization

  • Two-stage fermentation : Initial biomass growth followed by xylitol oxidation improves cell viability and product titer.
  • Immobilized cells : Encapsulation in alginate beads or adsorption onto ceramic supports stabilizes enzymes, enabling reuse for 5–7 cycles.
  • Oxygen supply : Microaerobic conditions (0.1–0.3 vvm oxygen) maximize XDH activity while minimizing byproduct formation.

Enzymatic Isomerization Coupled with Phosphorylation

Enzymatic strategies bypass the equilibrium limitations of aldose-ketose isomerization by coupling isomerization with phosphorylation. This approach, validated for L-rhamnulose and L-fuculose, is adaptable to this compound synthesis.

Reaction Mechanism

  • Isomerization : L-Xylose is converted to this compound by L-xylose isomerase (XI), though equilibrium favors aldose forms (≤15% ketose).
  • Phosphorylation : this compound kinase (XK) phosphorylates the ketose to this compound-1-phosphate, shifting equilibrium toward ketose production.
  • Dephosphorylation : Acid phosphatase hydrolyzes the phosphate group, yielding pure this compound.

Key Advantages

  • Yield enhancement : Phosphorylation drives conversion rates to >90%, compared to <20% in standalone isomerization.
  • Purification simplification : Silver nitrate precipitation removes ATP/ADP byproducts, while ion-exchange chromatography isolates phosphorylated intermediates.

Chemical Synthesis Routes

Chemical methods, though less selective, offer rapid this compound production from inexpensive precursors.

Oxidation of Xylitol

Chemical oxidants like platinum-group metals (e.g., Ru/C) under alkaline conditions (pH 9–10) convert xylitol to xylulose. However, non-selective oxidation generates byproducts (xylose, lyxose), necessitating costly purification.

Epimerization of D-Xylulose

Epimerization at C3 or C4 positions using molybdate or borate complexes can yield this compound from D-xylulose. For example, D-xylulose treated with sodium molybdate (100°C, 12 h) achieves 30–40% epimerization efficiency.

Metabolic Engineering and Recombinant Approaches

Advances in synthetic biology enable de novo this compound biosynthesis in engineered microbes.

Pathway Design in E. coli

  • Xylitol synthesis : Glucose → D-arabitol (via Debaryomyces hansenii arabitol dehydrogenase) → D-xylulose (via Gluconobacter xylitol oxidase).
  • Stereochemical inversion : Heterologous expression of this compound kinase from Bacillus subtilis ensures L-configuration retention.

Yeast Platform Optimization

Candida tropicalis strains overexpressing NADH-dependent XDH produce this compound at titers of 45 g/L in fed-batch reactors, a 3-fold increase over wild-type strains.

Comparative Analysis of Preparation Methods

Method Yield Cost Scalability Purity
Microbial oxidation 60–70% Low High 85–90%
Enzymatic phosphorylation >90% Moderate Moderate >99%
Chemical oxidation 30–40% Low High 70–75%
Metabolic engineering 45 g/L High Moderate 95%

Chemical Reactions Analysis

Biotransformation of L-Arabinitol to L-Xylulose

One of the primary pathways for the production of this compound is through the biotransformation of L-arabinitol. This process typically involves:

  • Enzyme: L-arabinitol dehydrogenase (LAD)

  • Organism: Escherichia coli expressing LAD

  • Cofactor: NAD+ regeneration system

Under optimized conditions, this bioconversion can achieve yields exceeding 96%. The reaction conditions significantly influence the efficiency of conversion, including factors such as pH, cell density, and substrate concentration. For instance, using a coupled whole-cell biocatalyst system can enhance yield and stability during successive reactions .

Reduction of this compound to Xylitol

This compound can be reduced to xylitol by the action of this compound reductases (LXR), which are part of the short-chain dehydrogenase/reductase superfamily. The reaction can be summarized as follows:

L xylulose+NAD P Hxylitol+NAD P +\text{L xylulose}+\text{NAD P H}\rightarrow \text{xylitol}+\text{NAD P }^+

This reaction is crucial in the metabolism of pentose sugars and is catalyzed by various enzymes found in different organisms, including fungi like Trichoderma reesei and Neurospora crassa. The specific activity and kinetic parameters of these enzymes can vary significantly, influencing their efficiency in biotechnological applications .

Role of this compound in Xylose Metabolism

In the metabolic pathway involving xylose, this compound serves as an intermediate that can be further converted into other compounds. For example:

  • Xylose is first reduced to xylitol.

  • Xylitol can then be oxidized to D-xylulose.

  • D-xylulose can be phosphorylated and integrated into the pentose phosphate pathway.

The enzymatic steps involved in these transformations are critical for efficient sugar metabolism in microorganisms used for industrial applications .

Kinetic Parameters of Enzymes Involved

The following table summarizes key kinetic parameters for enzymes that interact with this compound:

Enzyme Substrate Km (mM) Vmax (μmol/min/mg)
This compound ReductaseThis compound>275100 ± 19
D-Xylulose>27525 ± 1.2
D-Ribulose150 ± 1247.6

These values indicate that while this compound has a high Km value, it exhibits significant catalytic activity under optimal conditions, making it a valuable target for metabolic engineering .

Temperature and pH Dependence

The optimal temperature for catalysis involving this compound reductase is approximately 37C37^\circ C. Activity decreases at higher temperatures due to enzyme denaturation. Similarly, enzyme activity varies with pH, typically showing maximum efficiency around neutral pH levels (7.0) but requiring specific conditions depending on the organism .

Scientific Research Applications

Metabolic Pathways and Physiological Effects

L-xylulose plays a crucial role in several metabolic pathways. It is primarily involved in the pentose phosphate pathway, where it can be converted into xylulose 5-phosphate, a key metabolite that participates in carbohydrate metabolism. This conversion is facilitated by enzymes such as xylulokinase. The physiological effects of this compound include:

  • Inhibition of α-glucosidase : This property makes this compound a potential candidate for managing blood glucose levels, particularly beneficial for diabetic patients .
  • Production of other rare sugars : this compound can be used to synthesize other important sugars like L-ribose and L-xylose, which have applications in the production of antiviral drugs .

Biotechnological Applications

The bioproduction of this compound has been extensively studied due to its potential as a functional food ingredient and therapeutic agent. Key findings include:

  • Biotransformation from xylitol : Research has shown that xylitol can be converted to this compound using xylitol 4-dehydrogenase, highlighting an efficient biotechnological route for producing this compound .
  • Fermentation processes : Optimization of fed-batch fermentation techniques using microorganisms like Candida tropicalis has been explored to enhance the yield of this compound .

Clinical Research and Health Benefits

This compound has been investigated for its health benefits, particularly in relation to metabolic disorders:

  • Diabetes management : Studies indicate that this compound can improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes .
  • Chronic kidney disease : Recent research identified dicarbonyl and this compound reductase as a promising therapeutic target in chronic kidney disease, linking this compound metabolism to renal protection mechanisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Early Childhood Caries Prevention : A randomized controlled trial assessed the effectiveness of xylitol syrup (which contains this compound) in reducing dental caries among young children. Results showed a significant reduction in tooth decay among children treated with xylitol syrup compared to controls .
  • Clinical Trials on Insulin Resistance : In trials involving Sprague-Dawley rats, the infusion of xylitol (and consequently this compound) was found to prevent NEFA-induced insulin resistance, demonstrating its beneficial effects on glucose metabolism .

Data Tables

The following table summarizes the key applications and findings related to this compound:

Application AreaDescriptionKey Findings
Metabolic PathwaysIntermediate in carbohydrate metabolismInhibits α-glucosidase; produces other rare sugars
Biotechnological ProductionBiotransformation from xylitol; fermentation processesEfficient production routes via microbial fermentation
Clinical ResearchDiabetes management; chronic kidney disease treatmentImproves insulin sensitivity; identified as a therapeutic target
Dental HealthPrevention of early childhood cariesSignificant reduction in tooth decay with xylitol syrup

Comparison with Similar Compounds

L-Xylulose vs. D-Xylulose

Property This compound D-Xylulose
Configuration L-enantiomer D-enantiomer
Metabolic Pathway Uronic acid pathway Pentose phosphate pathway
Physiological Role Accumulates in pentosuria Precursor for nucleotide synthesis
Enzyme Specificity Substrate for DCXR Substrate for xylulokinase
  • Key Insight : this compound and D-xylulose are enantiomers but occupy distinct metabolic niches. While this compound is a detoxification intermediate, D-xylulose is directly integrated into energy production via the pentose phosphate pathway .

This compound vs. Xylitol

Property This compound Xylitol
Chemical Class Ketose Sugar alcohol
Redox State Oxidized form Reduced form
Enzyme Interaction Substrate for DCXR Product of DCXR activity
Clinical Relevance Elevated in pentosuria Used as a diabetic sweetener
  • Key Insight : The interconversion of this compound and xylitol via DCXR highlights their redox relationship. DCXR deficiency disrupts this equilibrium, leading to this compound excretion in pentosuria .

Enzymatic and Metabolic Pathways

Dicarbonyl/L-Xylulose Reductase (DCXR)

DCXR is a bifunctional enzyme that reduces both this compound (to xylitol) and α-dicarbonyl compounds (e.g., methylglyoxal), linking carbohydrate metabolism to detoxification .

  • Km Values :
    • Human DCXR: ~25 mM for this compound
    • Aspergillus niger LXR: 25 mM for this compound
  • Inhibition: DCXR activity is competitively inhibited by short-chain fatty acids (e.g., n-butyric acid) and redox-cycling chemicals like 9,10-phenanthrenequinone .

Comparison with Fungal this compound Reductases

Property Human DCXR A. niger LXR T. reesei LXR
Specific Activity 4.8 U/mg 450 U/mg Not reported
Substrate Specificity Broad (α-dicarbonyls) High for this compound Broad (D-mannitol)
Role in Catabolism Minor (pentosuria) Critical for growth Non-essential
  • Key Insight: Fungal LXR enzymes exhibit higher specificity and activity than mammalian DCXR, reflecting evolutionary adaptations to lignocellulosic substrates .

Biotechnological Production

Yield Comparison

Method Substrate Yield Reference
Xylitol 4-dehydrogenase Xylitol 80%
A. flavus XDH + NADH oxidase Xylitol 97%
Immobilized alginate beads Xylitol Optimized
  • Key Insight : Coupling Aspergillus flavus xylitol dehydrogenase (XDH) with NADH oxidase achieves near-quantitative this compound yields, outperforming traditional methods .

Clinical and Pathological Context

Urinary Excretion in Disease

Condition This compound Excretion (μmol/2h) Xylitol Excretion
Healthy Individuals 6.5–21.8 Normal
Liver Cirrhosis 22.0–236.6 Elevated
Essential Pentosuria >50 Normal
  • Key Insight : this compound excretion is a biomarker for liver dysfunction (cirrhosis) and DCXR deficiency (pentosuria), whereas xylitol levels remain stable .

Biological Activity

L-xylulose is a pentose sugar that plays a significant role in various biological processes, particularly in carbohydrate metabolism and cellular detoxification. This article provides a comprehensive overview of the biological activity of this compound, focusing on its enzymatic conversion, physiological roles, and implications in human health.

Enzymatic Conversion

This compound is primarily converted into xylitol by the enzyme dicarbonyl/L-xylulose reductase (DCXR). This enzyme is highly conserved across species and has a dual role in metabolizing this compound while also detoxifying reactive α-dicarbonyl compounds. The enzymatic activity of DCXR is crucial for maintaining cellular homeostasis and has been implicated in various diseases, including diabetes and male infertility due to its role in sperm maturation and function .

Table 1: Enzymatic Properties of DCXR

Enzyme Substrate Product Cofactor Activity
DCXRThis compoundXylitolNADPHHigh specificity
DCXRα-DicarbonylsReduced formNADPHDetoxification activity

Physiological Roles

This compound has several physiological roles beyond its conversion to xylitol. It is involved in:

  • Cellular Detoxification : By reducing harmful α-dicarbonyl compounds, this compound contributes to detoxifying the cellular environment, which is essential for preventing oxidative stress .
  • Sperm Maturation : DCXR's expression in the epididymis suggests that this compound plays a role in spermatozoa-oocyte interaction, which is vital for male fertility .
  • Metabolic Pathways : In fungi, this compound reductase (LXR) facilitates the assimilation of L-arabinose into the pentose phosphate pathway, highlighting its importance in carbohydrate metabolism .

Case Studies and Research Findings

Recent studies have demonstrated the significance of this compound in various contexts:

  • Pentose Metabolism and Disease : A study on mice models indicated that low DCXR activity correlates with age-related diseases such as cancers and diabetes . The investigation into DCXR's role highlights its potential as a biomarker for these conditions.
  • Production Optimization : Research on the microbial production of this compound from xylitol using recombinant E. coli showed that optimal conditions (pH 7.5-8.0, temperature >44°C) significantly increased production rates . This finding is crucial for industrial applications aiming to produce this compound efficiently.
  • Biofilm Disruption : Xylitol, derived from this compound, has been studied for its effects on chronic rhinosinusitis biofilms. It was found to inhibit biofilm formation and reduce planktonic bacterial growth effectively, suggesting therapeutic potential against bacterial infections .

Q & A

Q. What is the metabolic role of L-xylulose in eukaryotic and prokaryotic systems, and how can its flux be experimentally tracked?

this compound is a rare sugar intermediate in pathways like the uronic acid and pentose phosphate pathways. In humans, it links glucose metabolism to detoxification and cofactor regeneration (NADH/NAD+) . In prokaryotes like E. coli, it is a native metabolite but cannot be catabolized, creating discrepancies in metabolic models . Methodologically, isotopic tracing (e.g., ¹³C-glucose) combined with LC-MS or NMR can track its flux. Enzyme assays for xylitol dehydrogenase (XDH) and this compound reductase (DCXR) are critical for quantifying pathway activity .

Q. What analytical methods are recommended for quantifying this compound in biological samples, and how should sample preparation be optimized?

High-performance liquid chromatography (HPLC) with refractive index detection or GC-MS after derivatization (e.g., silylation) are standard. For complex matrices (e.g., urine or cell lysates), solid-phase extraction (SPE) or enzymatic removal of interfering sugars (e.g., glucose oxidase treatment) improves specificity . Calibration curves must include this compound standards spiked into blank matrices to account for recovery efficiency .

Q. How is this compound bioproduced from xylitol, and what factors influence yield in microbial systems?

Biotransformation using xylitol 4-dehydrogenase (X4DH) in Gluconobacter oxydans or E. coli is common. Key parameters include:

  • pH : Optimal activity at pH 6.5–7.5 to stabilize NAD+ cofactors .
  • Oxygen : Microaerobic conditions enhance X4DH activity in Gluconobacter .
  • Immobilization : Alginate bead encapsulation improves enzyme stability and reusability, with 2% sodium alginate and 0.3 M CaCl₂ optimal for diffusion and yield .

Q. What is the clinical significance of this compound in essential pentosuria, and how is DCXR dysfunction validated in patient samples?

Essential pentosuria, caused by DCXR mutations, results in urinary this compound accumulation. Validation involves:

  • Genetic screening : PCR amplification and sequencing of DCXR exons to identify mutations .
  • Enzymatic assays : Measuring this compound reductase activity in leukocytes or urine sediments using NADPH depletion kinetics .

Advanced Research Questions

Q. How can CRISPR-Cas9 be applied to study this compound reductase (DCXR) function in chronic kidney disease (CKD) models?

  • Knockout models : Use DCXR CRISPR/Cas9 plasmids (e.g., sc-426800) in renal tubular cell lines or murine models to assess fibrosis markers (e.g., collagen IV, TGF-β) .
  • Rescue experiments : Overexpress wild-type DCXR via lentiviral vectors to confirm phenotype reversibility .
  • Metabolomic profiling : Compare this compound/xylitol ratios in DCXR⁻/⁻ vs. wild-type tissues using targeted metabolomics .

Q. What experimental strategies resolve contradictions in this compound’s metabolic role across species (e.g., E. coli vs. humans)?

  • Comparative genomics : Identify orthologs of human DCXR in prokaryotes and test their activity via heterologous expression in E. coli .
  • Flux balance analysis (FBA) : Modify genome-scale models (e.g., iAF1260) to exclude this compound catabolism and validate predictions with ¹³C metabolic flux analysis .

Q. How can cofactor regeneration systems enhance this compound production in vitro?

  • NAD+ recycling : Co-express NADH oxidase (Nox) with X4DH to oxidize NADH → NAD+, increasing yield by 2-fold .
  • Cofactor immobilization : Entrap NAD+ in alginate beads with X4DH to maintain local concentration and reduce cost .

Q. What advanced techniques elucidate this compound’s role in dicarbonyl detoxification and oxidative stress?

  • Dicarbonyl trapping : Use LC-MS/MS to quantify methylglyoxal-L-xylulose adducts in DCXR-overexpressing cells .
  • ROS assays : Measure superoxide dismutase (SOD) activity and glutathione levels in DCXR⁻/⁻ models under high-glucose stress .

Methodological Notes

  • Data validation : Always correlate enzymatic activity data with genetic (e.g., qRT-PCR) and metabolic (e.g., LC-MS) readouts to avoid overinterpretation .
  • Model systems : Use Gluconobacter for high-yield this compound production and HEK293 or murine proximal tubule cells for DCXR functional studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Xylulose
Reactant of Route 2
L-Xylulose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.